Bromodomain inhibitor-8
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Overview
Description
Bromodomain inhibitor-8 is a small molecule that targets bromodomain-containing proteins, specifically those in the bromodomain and extra-terminal (BET) family. These proteins play a crucial role in reading acetylation marks on histones, which are key events in transcriptional activation. By inhibiting these proteins, this compound can modulate gene expression and has shown potential in treating various diseases, including cancer and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromodomain inhibitor-8 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Bromodomain inhibitor-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Bromodomain inhibitor-8 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of bromodomains in epigenetic regulation and gene expression.
Biology: Investigates the function of bromodomain-containing proteins in various cellular processes, including chromatin remodeling and transcriptional regulation.
Medicine: Explores therapeutic potential in treating cancers, inflammatory diseases, and other conditions by modulating gene expression.
Mechanism of Action
Bromodomain inhibitor-8 exerts its effects by binding to the acetyl-lysine recognition pocket of bromodomain-containing proteins. This prevents the interaction between these proteins and acetylated histones, thereby inhibiting the transcription of target genes. The molecular targets include members of the BET family, such as BRD2, BRD3, BRD4, and BRDT. The inhibition of these proteins can lead to decreased cell proliferation, altered gene expression, and suppressed cell differentiation .
Comparison with Similar Compounds
(+)-JQ1: A well-known bromodomain inhibitor with similar mechanisms of action.
I-BET762: Another BET inhibitor with therapeutic potential in cancer and inflammatory diseases.
I-BET151: A selective inhibitor of BET proteins with applications in research and therapy.
RVX-208: A BET inhibitor with potential cardiovascular benefits
Uniqueness: Bromodomain inhibitor-8 is unique in its specific binding affinity and selectivity for certain bromodomain-containing proteins. This specificity can result in distinct biological effects and therapeutic potential compared to other inhibitors .
Properties
IUPAC Name |
methyl 4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-14-24(28-22-11-9-21(27)10-12-22)23-15-20(8-13-25(23)29(16)17(2)30)18-4-6-19(7-5-18)26(31)32-3/h4-13,15-16,24,28H,14H2,1-3H3/t16-,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRMPUSYYZXJY-UPCLLVRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)OC)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)OC)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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